5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic organic compound with the molecular formula C7H3FI2N2 It is characterized by the presence of fluorine and iodine atoms attached to a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the halogenation of a pyrrolo[2,3-b]pyridine precursor.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-fluoro-3-azido-1H-pyrrolo[2,3-b]pyridine .
Scientific Research Applications
Chemistry: 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its halogen atoms can facilitate the formation of halogen bonds, which are important in molecular recognition processes .
Medicine: Its structure can be modified to create derivatives that target specific kinases involved in cancer and other diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The fluorine and iodine atoms can form halogen bonds with amino acid residues in proteins, affecting their function. This compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
- 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
Comparison: Compared to its similar compounds, 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of two iodine atoms at positions 3 and 4. This structural feature enhances its reactivity and allows for more diverse chemical transformations. Additionally, the combination of fluorine and iodine atoms can lead to stronger halogen bonding interactions, making it a valuable compound in various research applications .
Properties
IUPAC Name |
5-fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FI2N2/c8-3-1-11-7-5(6(3)10)4(9)2-12-7/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKUSVGRMCQMAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CN=C2N1)F)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FI2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678434 | |
Record name | 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-23-6 | |
Record name | 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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